ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]benzimidazole core, which is a fused ring system containing both pyrrole and benzimidazole rings. The presence of various substituents, such as benzyl, methyl, and ethyl groups, adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]benzimidazole core, followed by the introduction of the various substituents through different organic reactions. For instance, the synthesis might involve:
Cyclization Reactions: Formation of the pyrrolo[1,2-a]benzimidazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of benzyl, methyl, and ethyl groups through nucleophilic or electrophilic substitution reactions.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Hydrolysis Conditions: Acidic or basic conditions (HCl, NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate .
- Benzimidazole derivatives .
These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical reactivity and biological activities
Biological Activity
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be represented as follows:
This indicates the presence of multiple functional groups that may contribute to its biological effects.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[1,2-a]benzimidazole derivatives. For instance, compounds in this class have shown significant inhibitory activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.
- Example Study : A study demonstrated that derivatives similar to ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole exhibited cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential for synergistic effects in cancer treatment .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with a similar framework have been evaluated for their anti-inflammatory activities.
- Mechanism : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. Research indicates that these compounds can modulate the inflammatory response effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[1,2-a]benzimidazole derivatives. Modifications at various positions on the molecular structure can significantly influence their pharmacological profile.
Key Findings :
- Substituent Effects : The presence of electron-donating or withdrawing groups at specific positions can enhance or diminish activity.
- Ring Modifications : Alterations in the heterocyclic ring structure can lead to improved selectivity and potency against targeted biological pathways .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole:
Properties
CAS No. |
853317-97-2 |
---|---|
Molecular Formula |
C30H28N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C30H28N2O3/c1-5-35-30(34)24-17-27(28(33)23-13-11-19(2)12-14-23)32-26-16-21(4)20(3)15-25(26)31(29(24)32)18-22-9-7-6-8-10-22/h6-17H,5,18H2,1-4H3 |
InChI Key |
KHTXMGDMOFAFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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